molecular formula C8H6O3S B8748582 1,3-Benzoxathiol-2-one, 5-methoxy- CAS No. 1483-20-1

1,3-Benzoxathiol-2-one, 5-methoxy-

Cat. No. B8748582
CAS RN: 1483-20-1
M. Wt: 182.20 g/mol
InChI Key: IJUFAVNTSBXUCB-UHFFFAOYSA-N
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Description

1,3-Benzoxathiol-2-one, 5-methoxy- is a useful research compound. Its molecular formula is C8H6O3S and its molecular weight is 182.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Benzoxathiol-2-one, 5-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzoxathiol-2-one, 5-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1483-20-1

Product Name

1,3-Benzoxathiol-2-one, 5-methoxy-

Molecular Formula

C8H6O3S

Molecular Weight

182.20 g/mol

IUPAC Name

5-methoxy-1,3-benzoxathiol-2-one

InChI

InChI=1S/C8H6O3S/c1-10-5-2-3-6-7(4-5)12-8(9)11-6/h2-4H,1H3

InChI Key

IJUFAVNTSBXUCB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)S2

Origin of Product

United States

Synthesis routes and methods

Procedure details

With cooling with ice, 60% oily sodium hydride (3.14 g) was added to a 1,2-dimethoxyethane (100 mL) solution of 5-hydroxy-1,3-benzoxathiol-2-one (10 g, 59.5 mmol), and stirred for 10 minutes. With cooling with ice, methyl iodide (37 mL) was added to the reaction liquid, and stirred for 2 hours with cooling with ice and further for 6 hours at room temperature. Aqueous saturated ammonium chloride solution was added to the reaction liquid, and extracted three times with chloroform. The organic layer was dried with magnesium sulfate, and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=3/2) to obtain the intended compound (7.8 g, 72%) as a white solid.
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
72%

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